molecular formula C11H22O3 B14732467 2-(2,4-Dimethyl-1,3-dioxolan-2-yl)-4-methylpentan-2-ol CAS No. 6265-39-0

2-(2,4-Dimethyl-1,3-dioxolan-2-yl)-4-methylpentan-2-ol

Katalognummer: B14732467
CAS-Nummer: 6265-39-0
Molekulargewicht: 202.29 g/mol
InChI-Schlüssel: DWWRLZRKXWCEER-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

2-(2,4-Dimethyl-1,3-dioxolan-2-yl)-4-methylpentan-2-ol is an organic compound with a complex structure that includes a dioxolane ring and a methylpentanol group

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 2-(2,4-Dimethyl-1,3-dioxolan-2-yl)-4-methylpentan-2-ol typically involves the reaction of 2,4-dimethyl-1,3-dioxolane with 4-methylpentan-2-ol under specific conditions. The reaction may require the presence of a catalyst and controlled temperature to ensure the desired product is obtained with high yield and purity .

Industrial Production Methods

In industrial settings, the production of this compound may involve large-scale reactions using optimized conditions to maximize efficiency and minimize costs. The use of continuous flow reactors and advanced purification techniques can help achieve high-quality products suitable for various applications .

Analyse Chemischer Reaktionen

Types of Reactions

2-(2,4-Dimethyl-1,3-dioxolan-2-yl)-4-methylpentan-2-ol can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or alkanes .

Wissenschaftliche Forschungsanwendungen

2-(2,4-Dimethyl-1,3-dioxolan-2-yl)-4-methylpentan-2-ol has several applications in scientific research:

    Chemistry: Used as a reagent in organic synthesis and as a building block for more complex molecules.

    Biology: Investigated for its potential biological activity and interactions with biomolecules.

    Medicine: Explored for its potential therapeutic properties and as a precursor for drug development.

    Industry: Utilized in the production of specialty chemicals and materials.

Wirkmechanismus

The mechanism by which 2-(2,4-Dimethyl-1,3-dioxolan-2-yl)-4-methylpentan-2-ol exerts its effects involves interactions with specific molecular targets and pathways. These interactions can lead to changes in the structure and function of biomolecules, influencing various biological processes. The exact molecular targets and pathways depend on the specific application and context .

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

Uniqueness

2-(2,4-Dimethyl-1,3-dioxolan-2-yl)-4-methylpentan-2-ol is unique due to its specific structural features, which confer distinct chemical properties and reactivity. This uniqueness makes it valuable for specific applications where other similar compounds may not be suitable .

Eigenschaften

CAS-Nummer

6265-39-0

Molekularformel

C11H22O3

Molekulargewicht

202.29 g/mol

IUPAC-Name

2-(2,4-dimethyl-1,3-dioxolan-2-yl)-4-methylpentan-2-ol

InChI

InChI=1S/C11H22O3/c1-8(2)6-10(4,12)11(5)13-7-9(3)14-11/h8-9,12H,6-7H2,1-5H3

InChI-Schlüssel

DWWRLZRKXWCEER-UHFFFAOYSA-N

Kanonische SMILES

CC1COC(O1)(C)C(C)(CC(C)C)O

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.